Glucagon receptor antagonists-5
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Overview
Description
Glucagon receptor antagonists-5 is a compound that targets the glucagon receptor, a key player in glucose metabolism. By inhibiting the glucagon receptor, this compound helps regulate blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes mellitus. This compound works by blocking the action of glucagon, a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucagon receptor antagonists-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of 4-formylbenzoic acid, which undergoes oxidation using a copper (II) acetylacetonate catalyst and oxygen to yield high-purity intermediates . These intermediates are then subjected to further reactions, such as amide bond formation and cyclization, to produce the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial production .
Chemical Reactions Analysis
Types of Reactions
Glucagon receptor antagonists-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity to the glucagon receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological profiles. These derivatives can be further tested for their efficacy in inhibiting the glucagon receptor and regulating blood glucose levels .
Scientific Research Applications
Glucagon receptor antagonists-5 has a wide range of scientific research applications, including:
Mechanism of Action
Glucagon receptor antagonists-5 exerts its effects by binding to the glucagon receptor, a G-protein-coupled receptor primarily found in liver cells. Upon binding, the compound inhibits the receptor’s activation, preventing glucagon from exerting its effects on glucose metabolism. This leads to reduced gluconeogenesis and glycogenolysis, ultimately lowering blood glucose levels . The molecular targets involved include the glucagon receptor itself and downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
Similar Compounds
Glucagon receptor antagonists-1: Another compound targeting the glucagon receptor, but with different pharmacokinetic properties.
Glucagon receptor antagonists-2: Known for its higher binding affinity to the glucagon receptor compared to glucagon receptor antagonists-5.
Glucagon receptor antagonists-3: Exhibits a different mechanism of action, involving partial agonism of the glucagon receptor.
Uniqueness
This compound is unique due to its balanced pharmacokinetic profile, which allows for effective inhibition of the glucagon receptor with minimal side effects. Its ability to regulate blood glucose levels without causing significant hypoglycemia makes it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
Molecular Formula |
C30H29ClF3N3O3 |
---|---|
Molecular Weight |
572.0 g/mol |
IUPAC Name |
3-[[4-[(1S)-1-[5-[2-chloro-4-(trifluoromethyl)phenyl]-6-methylindazol-1-yl]-3-methylbutyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H29ClF3N3O3/c1-17(2)12-26(19-4-6-20(7-5-19)29(40)35-11-10-28(38)39)37-27-13-18(3)24(14-21(27)16-36-37)23-9-8-22(15-25(23)31)30(32,33)34/h4-9,13-17,26H,10-12H2,1-3H3,(H,35,40)(H,38,39)/t26-/m0/s1 |
InChI Key |
DTVTXCDVEHSMQO-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2[C@@H](CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2C(CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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